N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide
Overview
Description
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an iodopyridine moiety, a carbamothioyl group, and a methylphenoxy acetamide segment. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting with the iodination of pyridine. The iodopyridine derivative is then reacted with a thiourea compound to form the carbamothioyl intermediate. This intermediate is subsequently coupled with 2-(2-methylphenoxy)acetic acid under specific reaction conditions to yield the final product. The reaction conditions often include the use of solvents like acetone or dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) or triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodopyridine moiety allows for nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2 in acidic medium or KMnO4 in neutral or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as TEA or K2CO3.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamothioyl group is known to form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the iodopyridine moiety may facilitate the compound’s entry into cells, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
N-(5-iodopyridin-2-yl)acetamide: Shares the iodopyridine moiety but lacks the carbamothioyl and methylphenoxy acetamide groups.
2-(2,4-dichlorophenoxy)-N-[(5-iodopyridin-2-yl)carbamothioyl]acetamide: Similar structure with dichlorophenoxy instead of methylphenoxy.
N-[(5-Iodo-2-pyridinyl)carbamothioyl]-2-(2-nitrophenoxy)acetamide: Contains a nitrophenoxy group instead of methylphenoxy.
Uniqueness
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the iodopyridine moiety enhances its reactivity, while the carbamothioyl group provides potential for covalent interactions with biological targets. The methylphenoxy acetamide segment contributes to its overall stability and solubility.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14IN3O2S/c1-10-4-2-3-5-12(10)21-9-14(20)19-15(22)18-13-7-6-11(16)8-17-13/h2-8H,9H2,1H3,(H2,17,18,19,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPXXEFKBWZELH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC(=S)NC2=NC=C(C=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14IN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.